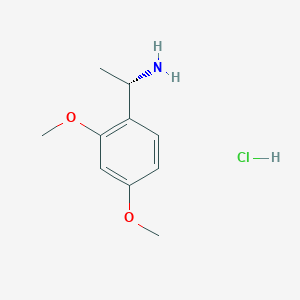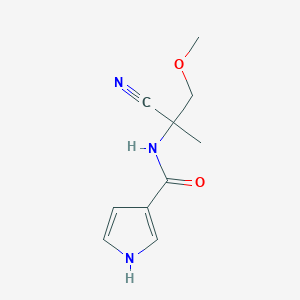
(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl, commonly known as 2C-H, is a psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-H is known for its hallucinogenic properties and has been used in scientific research for its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Environmental Fate
(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl, a compound with potential applications in chemical analysis and understanding the environmental fate of similar structured compounds, shares characteristics with substances examined in environmental toxicology studies. Research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into the environmental behavior, including degradation processes and the effects of structural modifications on their activity and persistence in various ecosystems (Zuanazzi et al., 2020). Similarly, the study of hydroxycinnamic acids highlights the significance of structural elements in determining the chemical's reactivity and potential for environmental remediation applications (Razzaghi-Asl et al., 2013).
Biodegradation and Remediation
The biodegradation of persistent organic pollutants, such as DDT, demonstrates the potential for microbial action in breaking down environmentally stable compounds, offering parallels to the potential degradation pathways for (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl in soil and aquatic systems. Studies on DDT bioremediation elucidate the roles of bacterial and fungal communities in degrading complex organic molecules, highlighting the importance of understanding microbial interactions with specific chemical structures for effective environmental cleanup strategies (Foght et al., 2001).
Pharmacokinetics and Toxicology
Investigations into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances provide a framework for studying the effects of (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl on biological systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemically related compounds can inform safety assessments and therapeutic potential. For instance, studies on substances like 2C-B and 4-fluoroamphetamine explore the relationship between chemical structure and biological activity, offering insights into potential physiological effects and toxicological profiles that could be relevant for (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl (Nugteren-van Lonkhuyzen et al., 2015).
Eigenschaften
IUPAC Name |
(1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWPPMHEROFHU-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2513240.png)
![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B2513241.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)


![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2513251.png)


![3-(4-chlorophenyl)-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2513257.png)